4-Fluoro-beta-nitrostyrene
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Overview
Description
4-Fluoro-beta-nitrostyrene: is an organic compound with the molecular formula C8H6FNO2 It is characterized by a benzene ring substituted with a fluoro group at the 1-position and a nitroethenyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-beta-nitrostyrene typically involves the reaction of 1-fluoro-4-nitrobenzene with an appropriate alkene under specific conditions. One common method is the nitration of 1-fluoro-4-vinylbenzene using nitric acid and sulfuric acid as catalysts. The reaction is carried out at controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to maintain the quality and yield of the product. The reaction conditions are optimized to achieve maximum efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-beta-nitrostyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of nitrobenzene derivatives.
Reduction: Formation of amino-substituted benzene derivatives.
Substitution: Formation of various substituted benzene derivatives depending on the reagent used.
Scientific Research Applications
4-Fluoro-beta-nitrostyrene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-beta-nitrostyrene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluoro group can influence the compound’s binding affinity to target proteins and enzymes, affecting their activity and function .
Comparison with Similar Compounds
- Benzene, 1-fluoro-4-nitro-
- Benzene, 1-fluoro-2-nitro-
- Benzene, 1-fluoro-4-(2-nitrovinyl)-
Comparison: 4-Fluoro-beta-nitrostyrene is unique due to the presence of both fluoro and nitroethenyl groups, which impart distinct chemical propertiesFor instance, the nitroethenyl group can participate in conjugated systems, enhancing its utility in organic synthesis and material science .
Properties
Molecular Formula |
C8H6FNO2 |
---|---|
Molecular Weight |
167.14 g/mol |
IUPAC Name |
1-fluoro-4-(2-nitroethenyl)benzene |
InChI |
InChI=1S/C8H6FNO2/c9-8-3-1-7(2-4-8)5-6-10(11)12/h1-6H |
InChI Key |
VRFSQVFSQAYHRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=C[N+](=O)[O-])F |
Origin of Product |
United States |
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